3-Bromo-4-(2-phenylethoxy)benzonitrile
Description
3-Bromo-4-(2-phenylethoxy)benzonitrile is a substituted benzonitrile derivative characterized by a bromine atom at the 3-position and a 2-phenylethoxy group at the 4-position of the benzene ring. This compound belongs to a class of aromatic nitriles with applications in pharmaceutical intermediates, agrochemicals, and materials science.
Properties
Molecular Formula |
C15H12BrNO |
|---|---|
Molecular Weight |
302.16 g/mol |
IUPAC Name |
3-bromo-4-(2-phenylethoxy)benzonitrile |
InChI |
InChI=1S/C15H12BrNO/c16-14-10-13(11-17)6-7-15(14)18-9-8-12-4-2-1-3-5-12/h1-7,10H,8-9H2 |
InChI Key |
OMSYNTYHISPOAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=C(C=C(C=C2)C#N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(2-phenylethoxy)benzonitrile typically involves multi-step organic reactions. One common method starts with the bromination of a suitable benzonitrile precursor using reagents like N-bromosuccinimide (NBS) in a solvent such as dichloromethane (CH2Cl2) at low temperatures . The resulting bromo-substituted intermediate is then subjected to etherification with 2-phenylethanol under basic conditions to introduce the 2-phenylethoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of solvents and reagents to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(2-phenylethoxy)benzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
3-Bromo-4-(2-phenylethoxy)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Bromo-4-(2-phenylethoxy)benzonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares 3-Bromo-4-(2-phenylethoxy)benzonitrile with key analogs:
Key Research Findings
- Biological Activity : Cyclopropane-containing analogs (e.g., ) show promise in oncology as ALK inhibitors, suggesting that the 2-phenylethoxy group in the target compound could enhance target binding in kinase inhibition .
- Fluorinated Analogs : Compounds like 3-Bromo-4-(trifluoromethoxy)benzonitrile () exhibit enhanced metabolic stability, a trait valuable in drug design .
- Solubility and Reactivity : Methoxyethoxy substituents () improve solubility in polar solvents, whereas trifluoromethyl groups () increase electrophilicity for nucleophilic substitution reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
